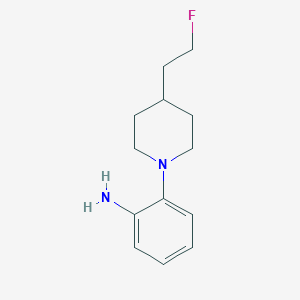

2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline

Übersicht

Beschreibung

2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline is a useful research compound. Its molecular formula is C13H19FN2 and its molecular weight is 222.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical pathways due to their presence in various classes of pharmaceuticals

Result of Action

Piperidine derivatives are known to have various pharmacological activities

Biochemische Analyse

Biochemical Properties

2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, this compound can interact with proteins involved in cell signaling pathways, such as G-protein-coupled receptors, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse and depend on the specific context of its application. In neuronal cells, this compound has been shown to modulate neurotransmitter release by interacting with receptors and ion channels involved in synaptic transmission . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting cell survival mechanisms . These effects highlight the potential of this compound as a therapeutic agent for various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to enzymes, such as cytochrome P450, altering their catalytic activity and affecting the metabolism of other substrates . Additionally, this compound can interact with receptors and ion channels, modulating their activity and influencing downstream signaling pathways . These interactions can result in changes in gene expression, enzyme inhibition or activation, and alterations in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as alterations in gene expression and metabolic activity . These long-term effects are important considerations for researchers using this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations can affect the bioavailability and activity of this compound, influencing its therapeutic potential and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, such as albumin, affecting its distribution and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications and targeting signals . The localization of this compound within these compartments can affect its activity and function, influencing its overall impact on cellular processes.

Biologische Aktivität

2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline is a chemical compound with a unique structure that combines a piperidine ring and an aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in targeting various biological pathways. The presence of the fluorinated ethyl group enhances its lipophilicity, which may contribute to its pharmacological profile.

- Molecular Formula : C13H18FN

- Molecular Weight : 209.29 g/mol

- Structure : The compound features a piperidine ring attached to an aniline group, with a fluorinated ethyl substituent.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the pharmaceutical realm. These activities can be categorized as follows:

1. Anticancer Activity

Studies have shown that compounds with similar structures to this compound possess anticancer properties. For instance, piperidine derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves interaction with specific protein kinases or receptors involved in cell signaling pathways.

| Study | Compound | Activity | Reference |

|---|---|---|---|

| EF24 analog | Induces apoptosis in FaDu cells | MDPI | |

| Various piperidine derivatives | Cytotoxicity against cancer cells | University of Alberta |

2. Neuropharmacological Effects

The compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that similar piperidine-based compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline.

| Study | Compound | Target Enzyme | Reference |

|---|---|---|---|

| Dual inhibitor | AChE and BuChE | MDPI | |

| Piperidine derivatives | Neuroprotective effects | Smolecule |

3. Binding Affinity Studies

Interaction studies have demonstrated the binding affinity of this compound against various biological targets, including G-protein-coupled receptors (GPCRs). These interactions are crucial for understanding the compound's pharmacodynamics and therapeutic potential.

The mechanism of action for this compound involves its binding to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects depending on the target and context.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

- Alzheimer's Disease Treatment : A study investigated the dual inhibition of AChE and BuChE by a piperidine derivative, showing promising results in improving cognitive function in animal models.

- Cancer Therapy : Research on piperidine analogs demonstrated their ability to inhibit tumor growth in xenograft models, suggesting a potential role in cancer treatment.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds. Its piperidine moiety is known for enhancing bioactivity in various drug candidates.

Case Study : A study highlighted the synthesis of derivatives of piperidine-based compounds, including 2-(4-(2-fluoroethyl)piperidin-1-yl)aniline, which demonstrated promising activity against certain cancer cell lines. The modifications to the piperidine structure were crucial for improving selectivity and potency .

Neuropharmacology

Research indicates that this compound may have implications in neuropharmacology, particularly concerning its interactions with neurotransmitter systems. Its ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders.

Case Study : In vivo studies have shown that derivatives of piperidine can modulate dopamine and serotonin receptors, which are critical in the treatment of psychiatric disorders. The specific role of this compound in these pathways is still under investigation but shows potential in treating conditions such as depression and anxiety .

Imaging and Diagnostics

The compound's unique fluorine atom allows it to be utilized in imaging techniques such as Positron Emission Tomography (PET). Its derivatives have been explored for their ability to bind to specific biological targets, aiding in the diagnosis of diseases like Alzheimer's.

Case Study : Research involving tau tracers has indicated that fluorinated compounds can enhance imaging specificity for neurofibrillary tangles associated with Alzheimer's disease. The incorporation of the fluoroethyl group in this compound could improve binding affinity to tau aggregates, thus facilitating better diagnostic imaging .

Eigenschaften

IUPAC Name |

2-[4-(2-fluoroethyl)piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c14-8-5-11-6-9-16(10-7-11)13-4-2-1-3-12(13)15/h1-4,11H,5-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNDXVSSEPQGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCF)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.